molecular formula C45H73NO14 B1238596 Concanamycin A,8-deethyl-8-methyl-

Concanamycin A,8-deethyl-8-methyl-

Cat. No. B1238596
M. Wt: 852.1 g/mol
InChI Key: AQXXGIBOZQZSAT-PJGWWKFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Concanamycin B is a natural product found in Streptomyces and Streptomyces diastatochromogenes with data available.

Scientific Research Applications

  • V-ATPase and P-ATPase Inhibition : Concanamycin A, along with other macrolide antibiotics like bafilomycins, is identified as an important tool for studying the physiological roles of vacuolar-type, proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases) in various organisms (Dröse & Altendorf, 1997).

  • Biosynthetic Gene Cluster Study : The gene cluster responsible for the biosynthesis of Concanamycin A in Streptomyces neyagawaensis is studied for its role in the formation of this compound. The cluster spans over 100 kbp of DNA and includes insights into the biosynthetic pathway (Haydock et al., 2005).

  • Inhibition of Enveloped Animal-Virus Entry : Concanamycin A effectively blocks the infection of animal cells by various viruses, including vesicular stomatitis virus, Semliki Forest virus, and influenza virus. This inhibition occurs even at low concentrations without preventing the virus attachment to cells (Guinea & Carrasco, 1994).

  • Antifungal Activity : Initially isolated as inhibitors of lymphocyte proliferation, Concanamycin A also exhibits in vitro antifungal activity against several fungi and yeasts, marking its potential in studying fungal biology (Kinashi, Someno, & Sakaguchi, 1984).

  • Antimalarial Activity : Research has found that Concanamycin A inhibits Plasmodium falciparum growth and exhibits an additive effect with the antimalarial drug pyronaridine, highlighting its potential in malaria research (Auparakkitanon & Wilairat, 2006).

  • Influence on Cellular Processes : The drug affects various cellular processes, such as inhibiting acidification in macrophage cells and impacting lipid metabolism, indicating its utility in cellular biology studies (Woo et al., 1992).

  • Inhibition of Herpes Simplex Virus : Concanamycins, including Concanamycin A, show potent inhibition of herpes simplex virus replication, blocking the penetration of the virus into host cells and affecting virus production (Hayashi et al., 2001).

  • Impact on Secretory Pathway in HepG2 Cells : Concanamycin B, closely related to Concanamycin A, significantly impairs intra-Golgi trafficking or Golgi to plasma membrane delivery in HepG2 cells, indicating its importance in studying cellular secretion mechanisms (Yilla et al., 1993).

  • Golgi Apparatus Vacuolation : Treatment with Concanamycin A leads to a significant vacuolation of the Golgi apparatus in tobacco BY-2 cells, contributing to the understanding of intracellular protein trafficking in plant cells (Robinson, Albrecht, & Moriysu, 2004).

  • Role in Endo-Lysosomal and CV Systems : Concanamycin A impacts the function and acidification of endo-lysosomal vesicles and contractile vacuole systems in Dictyostelium discoideum, demonstrating its role in cellular organelle function studies (Temesvari et al., 1996).

properties

Molecular Formula

C45H73NO14

Molecular Weight

852.1 g/mol

IUPAC Name

[6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25?,26-,27?,28+,29+,30?,31?,32?,33?,34?,36-,37?,38?,39-,40?,41?,42?,45?/m1/s1

InChI Key

AQXXGIBOZQZSAT-PJGWWKFTSA-N

Isomeric SMILES

C/C=C/C1C([C@@H](CC(O1)(C(C)C([C@H](C)C2C(/C=C/C=C(/CC(C([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

synonyms

concanamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin A,8-deethyl-8-methyl-
Reactant of Route 2
Concanamycin A,8-deethyl-8-methyl-
Reactant of Route 3
Concanamycin A,8-deethyl-8-methyl-
Reactant of Route 4
Concanamycin A,8-deethyl-8-methyl-
Reactant of Route 5
Concanamycin A,8-deethyl-8-methyl-
Reactant of Route 6
Concanamycin A,8-deethyl-8-methyl-

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